molecular formula C13H11N3O4S B5557124 N'-[(E)-(2-nitrophenyl)methylidene]benzenesulfonohydrazide

N'-[(E)-(2-nitrophenyl)methylidene]benzenesulfonohydrazide

Cat. No.: B5557124
M. Wt: 305.31 g/mol
InChI Key: PVMNFBBXCNFAJN-GXDHUFHOSA-N
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Description

N’-[(E)-(2-nitrophenyl)methylidene]benzenesulfonohydrazide is an organic compound with the molecular formula C13H11N3O4S It is characterized by the presence of a nitrophenyl group and a benzenesulfonohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-nitrophenyl)methylidene]benzenesulfonohydrazide typically involves the condensation reaction between 2-nitrobenzaldehyde and benzenesulfonohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for N’-[(E)-(2-nitrophenyl)methylidene]benzenesulfonohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-nitrophenyl)methylidene]benzenesulfonohydrazide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.

    Oxidation: The compound can be oxidized to form different oxidation states, although specific conditions for such reactions are less common.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Various nucleophiles such as amines or thiols.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: Formation of N’-[(E)-(2-aminophenyl)methylidene]benzenesulfonohydrazide.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of oxidized derivatives, though specific products depend on the reaction conditions.

Scientific Research Applications

N’-[(E)-(2-nitrophenyl)methylidene]benzenesulfonohydrazide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N’-[(E)-(2-nitrophenyl)methylidene]benzenesulfonohydrazide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitrophenyl group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to biological activity. The benzenesulfonohydrazide moiety may also play a role in binding to specific targets, enhancing the compound’s overall activity.

Comparison with Similar Compounds

N’-[(E)-(2-nitrophenyl)methylidene]benzenesulfonohydrazide can be compared with other similar compounds, such as:

    N’-[(E)-(2-nitrophenyl)methylidene]benzohydrazide: Similar structure but lacks the sulfonyl group, which may affect its reactivity and biological activity.

    N’-[(E)-(2-nitrophenyl)methylidene]benzenesulfonamide: Similar structure but with an amide group instead of a hydrazide, which may influence its chemical properties and applications.

The uniqueness of N’-[(E)-(2-nitrophenyl)methylidene]benzenesulfonohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[(E)-(2-nitrophenyl)methylideneamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O4S/c17-16(18)13-9-5-4-6-11(13)10-14-15-21(19,20)12-7-2-1-3-8-12/h1-10,15H/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVMNFBBXCNFAJN-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N'-[(E)-(2-nitrophenyl)methylidene]benzenesulfonohydrazide
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N'-[(E)-(2-nitrophenyl)methylidene]benzenesulfonohydrazide

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